

(R)-OP-1074: A Technical Overview of its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	(R)-OP-1074			
Cat. No.:	B15544502	Get Quote		

(R)-OP-1074 is a potent and selective estrogen receptor degrader (SERD) that has demonstrated significant preclinical activity in models of endocrine-resistant breast cancer. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key preclinical data for **(R)-OP-1074**, intended for researchers, scientists, and drug development professionals.

Discovery and Rationale

(R)-OP-1074 was identified through the synthesis and screening of a panel of benzopyran compounds designed to identify pure antiestrogens.[1][2] The rationale for its development stems from the clinical challenge of endocrine resistance in estrogen receptor-positive (ER+) breast cancer.[1][2] Many existing therapies, such as tamoxifen, can exhibit partial agonist activity, leading to resistance. Pure antagonists that completely lack agonist activity and promote the degradation of the estrogen receptor (ERα) are sought to overcome this limitation. [1][2] (R)-OP-1074 emerged from this search as a "pure antiestrogen" and a potent SERD.[1]

Mechanism of Action

The primary mechanism of action of **(R)-OP-1074** is the disruption of the estrogen receptor alpha ($ER\alpha$) signaling pathway. This is achieved through a specific stereochemical interaction with the receptor's ligand-binding domain.

Signaling Pathway Disruption



The binding of **(R)-OP-1074** to ERα induces a conformational change that specifically displaces helix 12 of the receptor.[1][3] This displacement is critical, as helix 12 plays a pivotal role in the activation of the receptor. In its active state, helix 12 forms a binding surface for coactivator proteins, which are necessary for the transcription of estrogen-responsive genes that drive cell proliferation. By disrupting helix 12, **(R)-OP-1074** prevents coactivator binding, thereby silencing the transcriptional activity of the receptor.[3] Furthermore, the altered conformation of the receptor complex marks it for proteasomal degradation, leading to a reduction in the total cellular levels of ERα.[1][3]

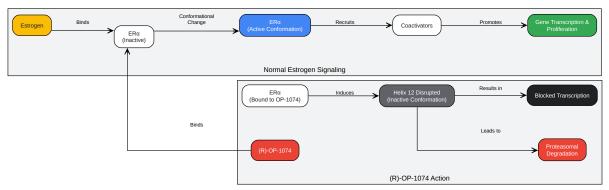


Figure 1: (R)-OP-1074 Mechanism of Action

Click to download full resolution via product page

Figure 1: (R)-OP-1074 Mechanism of Action

Quantitative Preclinical Data

A summary of the key quantitative data from preclinical studies of **(R)-OP-1074** is presented below.



Parameter	Cell Line / Model	(R)-OP-1074	Fulvestrant	Reference
In Vitro Potency				
E2-Stimulated Transcription Inhibition (IC50)	Not Specified	20 nM	3 nM	[2]
Transcriptional Inhibition in WT/D538G ERα cells (IC50)	T47D	0.52 ± 0.63 nM	0.57 ± 0.69 nM	[4]
In Vivo Efficacy				
Tumor Volume Change	MCF7/HER2/neu Xenograft	Statistically different from fulvestrant at end of study	-	[3]
Pharmacokinetic s				
Mouse Plasma PK	Athymic Nude Mice	Data available over a 24-hour period	Not Reported	[3]

Key Experimental Protocols

Detailed methodologies for the pivotal experiments in the evaluation of **(R)-OP-1074** are outlined below.

Uterotrophic Assay

The uterotrophic assay is a standard in vivo method to assess the estrogenic or antiestrogenic activity of a compound.

Experimental Workflow:



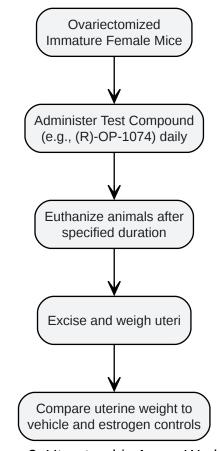


Figure 2: Uterotrophic Assay Workflow

Click to download full resolution via product page

Figure 2: Uterotrophic Assay Workflow

- Animal Model: Immature, ovariectomized female mice are used to eliminate endogenous estrogen production.
- Acclimatization: Animals are allowed to acclimatize for a period before the start of the experiment.
- Dosing: Mice are treated daily with the test compound (e.g., (R)-OP-1074), a vehicle control, and a positive control (estradiol) for a specified number of days.
- Endpoint: At the end of the treatment period, the animals are euthanized.
- Measurement: The uteri are carefully excised, trimmed of fat, and weighed.



 Analysis: The uterine weight is normalized to the total body weight. A lack of increase in uterine weight compared to the vehicle control indicates antiestrogenic activity.

ERα Degradation Assay (Western Blot)

This assay quantifies the ability of a compound to induce the degradation of the ER α protein.

- Cell Culture: ER-positive breast cancer cells (e.g., MCF-7) are cultured in appropriate media.
- Treatment: Cells are treated with varying concentrations of **(R)-OP-1074**, a positive control (e.g., fulvestrant), and a vehicle control for a specified time.
- Cell Lysis: After treatment, cells are washed and lysed to extract total protein.
- Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
- SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).
- Immunoblotting: The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP). A loading control antibody (e.g., β-actin) is used to ensure equal protein loading.
- Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. A reduction in the ERα band intensity relative to the loading control indicates protein degradation.

In Vivo Xenograft Tumor Model

This experiment evaluates the anti-tumor efficacy of (R)-OP-1074 in a living organism.

Experimental Workflow:



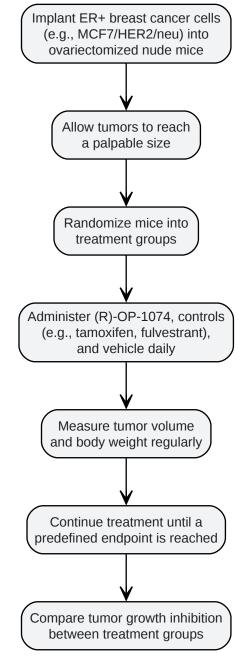


Figure 3: Xenograft Model Workflow

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Specific stereochemistry of OP-1074 disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. elifesciences.org [elifesciences.org]
- To cite this document: BenchChem. [(R)-OP-1074: A Technical Overview of its Discovery and Preclinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544502#r-op-1074-discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com